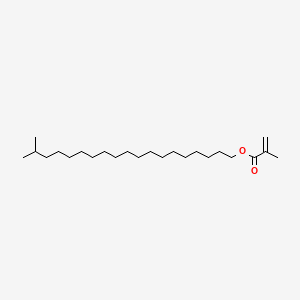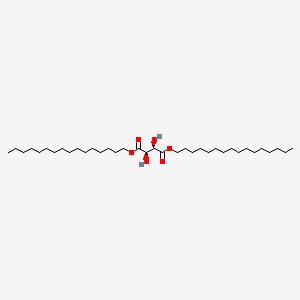![molecular formula C13H14ClF3O3 B12652204 Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)
Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate is an organic compound with the molecular formula C13H14ClF3O3. This compound is characterized by the presence of a phenoxy group substituted with chlorine and trifluoromethyl groups, attached to a butanoate ester. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)phenol and ethyl 4-bromobutanoate.
Reaction: The phenol is reacted with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenoxy ring can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or primary amines in solvents like ethanol or acetonitrile.
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Ester Hydrolysis: Formation of 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoic acid.
Oxidation: Formation of oxidized phenoxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate
- Ethyl 4-[2-chloro-3-(trifluoromethyl)-phenoxy]butanoate
- Ethyl 4-[2-chloro-6-(trifluoromethyl)-phenoxy]butanoate
Uniqueness
Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the phenoxy ring. This positioning can significantly influence the compound’s reactivity, biological activity, and physicochemical properties compared to its isomers.
Propiedades
Fórmula molecular |
C13H14ClF3O3 |
|---|---|
Peso molecular |
310.69 g/mol |
Nombre IUPAC |
ethyl 4-[2-chloro-5-(trifluoromethyl)phenoxy]butanoate |
InChI |
InChI=1S/C13H14ClF3O3/c1-2-19-12(18)4-3-7-20-11-8-9(13(15,16)17)5-6-10(11)14/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
UHDVZMRWIQOWGX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCOC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



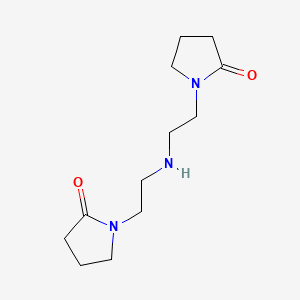
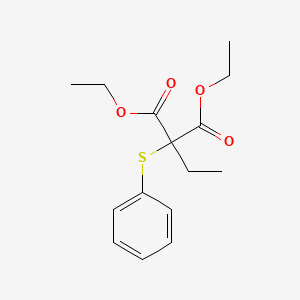


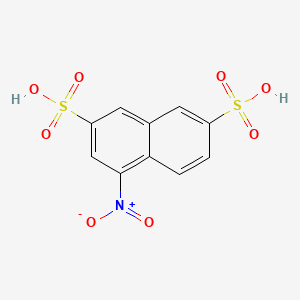
![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)





